5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone
Overview
Description
5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone is a compound of interest due to its various potential applications in chemical synthesis and biological activity. The compound is a pyridazinone derivative, characterized by a pyridazine ring substituted with amino, chloro, and methyl groups at specific positions, which significantly influences its chemical behavior and reactivity.
Synthesis Analysis
The synthesis of 5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone derivatives involves several chemical pathways, including nucleophilic substitution reactions. For instance, the reaction of 4,5-dihalo-3(2H)pyridazinones with ammonia and amines produces mixtures of 5-amino-4-halo- and 4-amino-5-halo-3(2H)pyridazinones, which are separated by chromatography. These reactions highlight the compound's versatility in generating structurally varied pyridazinones (Pilgram & Pollard, 1977).
Molecular Structure Analysis
The molecular structure of 5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone is characterized by its pyridazinone backbone, with specific substitutions providing unique electronic and steric properties. These substitutions influence the compound's reactivity and interaction with various reagents, which is crucial for its application in synthesis and biological activity studies.
Chemical Reactions and Properties
5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone undergoes various chemical reactions, demonstrating its reactivity and potential as an intermediate in organic synthesis. For example, its interaction with nucleophiles can lead to a wide range of substituted pyridazinones, showcasing its versatility in chemical transformations (Pattison et al., 2009).
Scientific Research Applications
Herbicide Formulations : It is a key ingredient in various herbicide formulations such as Burex, Chlorazine, Pyramin, Phenazon. The content of pyrazon in these formulations was analyzed using gas chromatography (Výboh, Michálek, Šustek, & Bátora, 1974).
Inhibition of Photosynthesis : This compound inhibits the Hill reaction and photosynthesis in barley, which accounts for its phytotoxicity. It is a weaker inhibitor than atrazine, a well-known herbicide (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Chromatographic Analysis : Techniques for the chromatographic separation and quantitative determination of its isomer and other related compounds have been developed (Dulak, Kovač, & Rapos, 1967).
Bacterial Degradation : Bacteria that utilize 5-amino-4-chloro-2-methyl-3(2H)-pyridazinone as a sole carbon source have been identified, and their metabolic pathways have been explored (de Frenne, Eberspächer, & Lingens, 1973).
Lipophilicity of Aminopyridazinone Regioisomers : The lipophilicity of various pyridazinone regioisomers, including 5-amino-4-chloro-2-methyl-3(2H)-pyridazinone, has been studied to understand their chemical properties (Anwair et al., 2003).
Synthesis of Radioactive Derivatives : Methods for microbiological dephenylation of this compound in soil for the synthesis of radioactive derivatives have been explored (Drescher & Burger, 1970).
Hydroxylation by Bacteria : Bacterial strains capable of hydroxylating pyrazon compounds have been identified (Frenne, Eberspächer, Lingens, & Schäfer, 1974).
Pharmacological Properties : The compound has been evaluated for its potential pharmacological properties, including inotropic activity and cardiohemodynamic effects (Okushima et al., 1987).
Enzymatic and Chemical Preparation : Methods for the preparation of metabolites of 5-amino-4-chloro-2-methyl-3(2H)-pyridazinone have been developed using both enzymatic and chemical treatments (Haug, Eberspächer, & Lingens, 1973).
Antitumor Activity : Novel pyridazinone derivatives, including those containing the 1,3,4-thiadiazole moiety, have been synthesized and evaluated for their antitumor activity (Qin et al., 2020).
Safety And Hazards
I couldn’t find specific information on the safety and hazards associated with 5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone2.
Future Directions
I couldn’t find specific information on the future directions of research or applications involving 5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone2.
properties
IUPAC Name |
5-amino-4-chloro-2-methylpyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-9-5(10)4(6)3(7)2-8-9/h2H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSGCNYTNLWRKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80891453 | |
Record name | Methyldesphenylchloridazon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80891453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone | |
CAS RN |
17254-80-7 | |
Record name | Methyldesphenylchloridazon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17254-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyldesphenylchloridazon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017254807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyldesphenylchloridazon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80891453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLDESPHENYLCHLORIDAZON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q5N4J5U8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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